molecular formula C22H25F6NO B13771923 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol

2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol

Cat. No.: B13771923
M. Wt: 433.4 g/mol
InChI Key: WHRQKVAWJDWZTB-UHFFFAOYSA-N
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Description

2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a phenylamino group substituted with trifluoromethyl groups and a phenol group substituted with tert-butyl groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol apart is its combination of trifluoromethyl and tert-butyl groups, which confer unique chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H25F6NO

Molecular Weight

433.4 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)anilino]-4,6-ditert-butylphenol

InChI

InChI=1S/C22H25F6NO/c1-19(2,3)12-10-16(20(4,5)6)18(30)17(11-12)29-15-8-13(21(23,24)25)7-14(9-15)22(26,27)28/h7-11,29-30H,1-6H3

InChI Key

WHRQKVAWJDWZTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(C)(C)C

Origin of Product

United States

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